molecular formula C20H23FN2O3 B3458198 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine

1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3458198
M. Wt: 358.4 g/mol
InChI Key: IRRCLDKLZHGWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine, also known as 2C-F or 4-fluoro-2,5-dimethoxyphenethylamine, is a synthetic compound that belongs to the phenethylamine class of psychoactive substances. It is a derivative of the more well-known 2C family of drugs, which includes 2C-B and 2C-I. 2C-F is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, cognition, and perception. It is thought that 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine may enhance the activity of these receptors, leading to altered states of consciousness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine are still being studied, but it is believed to have similar effects to other compounds in the 2C family. These effects may include visual and auditory hallucinations, changes in mood and perception, and altered sensory experiences. It is also possible that 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine may have other effects on the body, such as changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine in lab experiments is its potential as a research tool in the study of the brain and its functions. It may also have therapeutic applications in the treatment of various psychiatric and neurological disorders. However, there are limitations to the use of 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine in lab experiments, including the potential for adverse effects on the body and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for the study of 1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine and other compounds in the 2C family. These may include further investigation into the mechanism of action of these compounds, as well as their potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Additionally, research may focus on the development of new compounds with similar or improved effects, as well as the potential risks and benefits of using these compounds in a clinical setting.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential as a research tool in the study of the brain and its functions.

properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-6-7-19(26-2)16(13-18)14-22-8-10-23(11-9-22)20(24)15-4-3-5-17(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRCLDKLZHGWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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